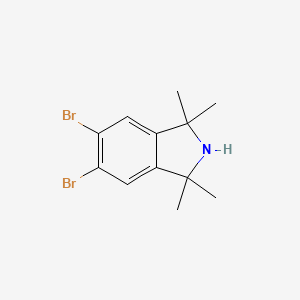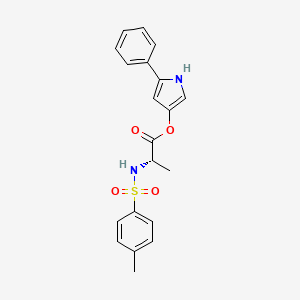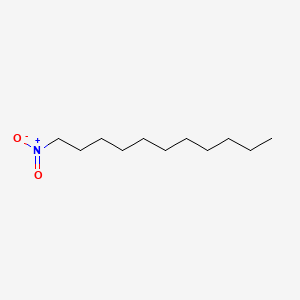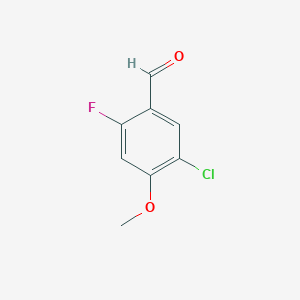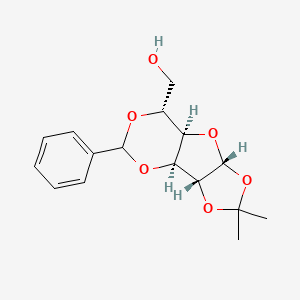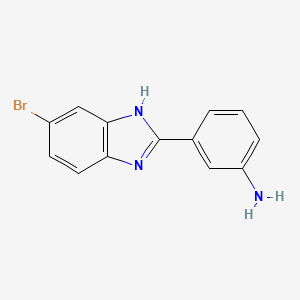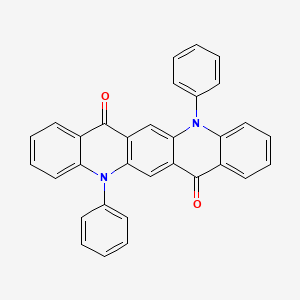
N,N-Diphenylquinacridone
Übersicht
Beschreibung
N,N-Diphenylquinacridone is a derivative of quinacridone, a class of organic compounds known for their vibrant colors and stability. This compound is particularly notable for its applications in organic electronics and as a pigment due to its excellent thermal and photochemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Diphenylquinacridone can be synthesized through a multi-step process involving the condensation of aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires high temperatures and the presence of catalysts such as polyphosphoric acid .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diphenylquinacridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives with different electronic properties.
Reduction: Reduction reactions can modify the electronic structure, affecting its color and conductivity.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce different functional groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under conditions that facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinacridones, each with unique electronic and optical properties .
Wissenschaftliche Forschungsanwendungen
N,N-Diphenylquinacridone has a wide range of applications in scientific research:
Organic Electronics: It is used in organic field-effect transistors and organic light-emitting diodes due to its excellent charge transport properties.
Pigments: Its stability and vibrant color make it a valuable pigment in the textile and cosmetic industries.
Photovoltaics: It is used in organic solar cells to improve efficiency and stability.
Wirkmechanismus
The mechanism by which N,N-Diphenylquinacridone exerts its effects is primarily through its electronic structure. The compound’s planar structure allows for efficient π-π stacking, facilitating charge transport in electronic applications. In sensors, its fluorescence is quenched or enhanced in the presence of specific analytes, allowing for detection .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylquinacridone
- N,N-Dibutylquinacridone
- Quinacridone
Comparison: N,N-Diphenylquinacridone is unique due to its phenyl substitutions, which enhance its thermal stability and electronic properties compared to its dimethyl and dibutyl counterparts. Quinacridone, the parent compound, lacks these substitutions and thus has different electronic and optical properties .
Eigenschaften
IUPAC Name |
5,12-diphenylquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O2/c35-31-23-15-7-9-17-27(23)33(21-11-3-1-4-12-21)29-19-26-30(20-25(29)31)34(22-13-5-2-6-14-22)28-18-10-8-16-24(28)32(26)36/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMXTFNINVDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC5=C(C=C42)C(=O)C6=CC=CC=C6N5C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)
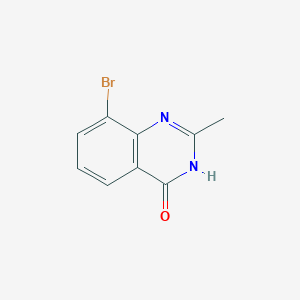
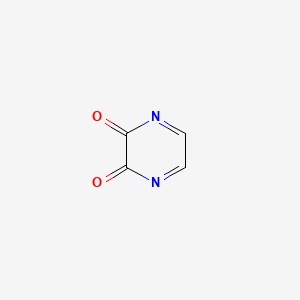
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)

